molecular formula C13H18N2O3 B14897530 Ethyl (3-(propylcarbamoyl)phenyl)carbamate

Ethyl (3-(propylcarbamoyl)phenyl)carbamate

Cat. No.: B14897530
M. Wt: 250.29 g/mol
InChI Key: FLHJILBSUITKKZ-UHFFFAOYSA-N
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Description

Ethyl (3-(propylcarbamoyl)phenyl)carbamate is a carbamate derivative characterized by a phenyl ring substituted at the meta-position with a propylcarbamoyl group (-CONHCH2CH2CH3) and an ethyl carbamate (-OCO2CH2CH3) functional group. Carbamates are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl N-[3-(propylcarbamoyl)phenyl]carbamate

InChI

InChI=1S/C13H18N2O3/c1-3-8-14-12(16)10-6-5-7-11(9-10)15-13(17)18-4-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

FLHJILBSUITKKZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-(propylcarbamoyl)phenyl)carbamate typically involves the reaction of 3-(propylcarbamoyl)phenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the phenol group attacks the carbonyl carbon of the ethyl chloroformate, forming the carbamate linkage .

Industrial Production Methods

Industrial production of carbamates often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that facilitate the reaction can further improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-(propylcarbamoyl)phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (3-(propylcarbamoyl)phenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of polymers and other materials .

Mechanism of Action

The mechanism of action of ethyl (3-(propylcarbamoyl)phenyl)carbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of key structural analogs is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Lipophilicity (log k) Applications/Notes
Ethyl (3-(propylcarbamoyl)phenyl)carbamate C₁₃H₁₇N₂O₃* ~261.3* -CONHCH₂CH₂CH₃, -OCO₂CH₂CH₃ Not reported Hypothesized use in agrochemicals
Methyl (3-hydroxyphenyl)carbamate C₈H₉NO₃ 167.2 -OH, -OCO₂CH₃ Not reported General industrial use
Desmedipham (ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate) C₁₆H₁₆N₂O₄ 300.3 -OCO₂CH₂CH₃, -O(CO)NHC₆H₅ 2.8 (HPLC-derived log k) Herbicide (pesticide)
Urethan (ethyl carbamate) C₃H₇NO₂ 89.09 -OCO₂CH₂CH₃ 0.16 (calculated) Carcinogen, historical anesthetic
3-Acetylphenyl ethyl(methyl)carbamate C₁₂H₁₅NO₃ 221.3 -COCH₃, -OCO₂N(CH₃)CH₂CH₃ Not reported Research chemical

*Inferred based on structural analogs.

Key Observations:

  • Lipophilicity: Desmedipham exhibits higher lipophilicity (log k = 2.8) compared to urethan (log k = 0.16), attributed to its aromatic phenylamino substituent. Lipophilicity is critical for bioavailability and environmental persistence .

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